

Synthesis and manufacturing process of Diundecyl phthalate

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An In-depth Technical Guide to the Synthesis and Manufacturing of **Diundecyl Phthalate**

Introduction

Diundecyl phthalate (DUP) is a high molecular weight phthalate ester with the chemical formula C30H50O4.[1][2] It is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) products, to enhance flexibility, durability, and workability.[1][3] Its applications include wire and cable insulation, automotive interiors, flooring, and other consumer goods requiring enhanced longevity.[1][2] DUP is produced as a high production volume chemical, with U.S. production estimated at 18,000 metric tons in 2008.[2][3] This guide provides a detailed overview of the synthesis and manufacturing processes for **Diundecyl phthalate**, aimed at researchers and professionals in chemical and drug development.

Physicochemical Properties of **Diundecyl Phthalate**



Property	Value	Source
CAS Number	3648-20-2	[2]
Molecular Formula	C30H50O4	[2]
Molecular Weight	474.7 g/mol	[3]
Appearance	Oily, colorless, odorless liquid	[3][4]
Melting Point	35.5 °C	[2]
Boiling Point	501 °C	[2]
Density	0.955 g/cm³ at 20 °C	[3]
Water Solubility	1.11 mg/L at 20 °C	[5]
Purity (Typical)	>99.5% w/w	[2]

Synthesis of Diundecyl Phthalate

The commercial synthesis of **Diundecyl phthalate** is achieved through the esterification of phthalic anhydride with undecanol (also known as undecyl alcohol).[1][2][4] This reaction is typically catalyzed by an acid.[1][4]

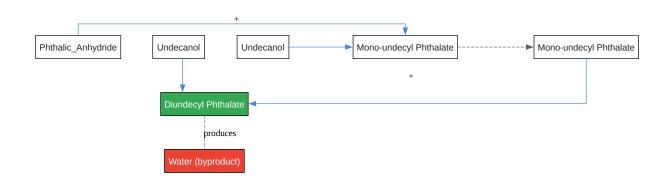
The overall reaction is as follows:

C8H4O3 (Phthalic Anhydride) + 2 C11H24O (Undecanol) → C30H50O4 (**Diundecyl Phthalate**) + H2O

The synthesis process occurs in two main stages:

- Monoester Formation: A rapid and essentially complete reaction where one molecule of phthalic anhydride reacts with one molecule of undecanol to form mono-undecyl phthalate.
 [6][7]
- Diester Formation: A slower, reversible reaction where the mono-undecyl phthalate reacts with a second molecule of undecanol to form the final product, **Diundecyl phthalate**, and a molecule of water.[6][7] This second stage is the rate-limiting step and requires a catalyst to proceed at a practical rate.[6][7]





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Caption: Two-stage reaction pathway for Diundecyl phthalate synthesis.

Manufacturing Process

The industrial manufacturing of **Diundecyl phthalate** is typically conducted in a closed-system, semi-batch reactor. The process is designed to maximize yield and purity while allowing for the recovery and reuse of excess reactants.

The key steps in the manufacturing process are:

- Reactor Charging: The reactor is charged with phthalic anhydride and an excess of undecanol. The excess alcohol helps to drive the equilibrium of the second reaction stage towards the formation of the diester.
- Catalyst Addition: An acid catalyst, such as sulfuric acid, or a titanium-based catalyst is introduced into the reaction mixture.[6][8]
- Esterification Reaction: The mixture is heated to temperatures typically ranging from 413 K to 453 K (140 °C to 180 °C) under atmospheric pressure.[6] The reaction is carried out with continuous stirring to ensure proper mixing.

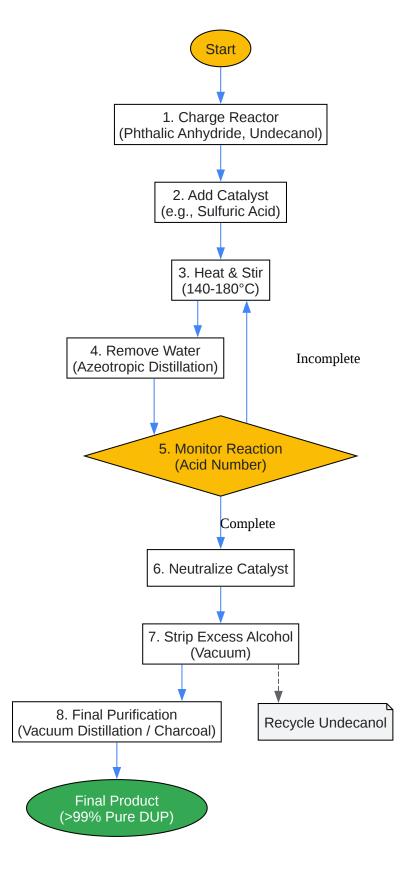
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- Water Removal: The water produced during the reaction is continuously removed to shift the reaction equilibrium towards the product side. This is often achieved using an azeotropic distillation setup with a Dean-Stark apparatus.
- Reaction Monitoring: The progress of the esterification is monitored by periodically taking samples and measuring the acid number or by tracking the amount of water collected. The reaction is considered complete when the acid number drops to a predetermined low level.
- Catalyst Neutralization: Once the reaction is complete, the acid catalyst is neutralized by adding a basic solution, such as sodium carbonate or calcium hydroxide.
- Purification: The crude **Diundecyl phthalate** is purified to remove excess undecanol, the neutralized catalyst salts, and other impurities. This is typically a multi-step process:
 - Excess Alcohol Removal: Unreacted undecanol is stripped off under vacuum. The recovered alcohol can be recycled for subsequent batches.[2]
 - Final Purification: The product may undergo further purification by vacuum distillation or treatment with activated charcoal to achieve a purity of over 99%.[2]





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Caption: General workflow for the industrial manufacturing of **Diundecyl phthalate**.



Detailed Experimental Protocol

This section outlines a representative laboratory-scale protocol for the synthesis of **Diundecyl phthalate** based on kinetic studies of the esterification process.[6]

Materials and Equipment:

- Reactants: Phthalic anhydride (AR grade), n-undecanol (AR grade)
- Catalyst: Sulfuric acid (98%)
- Apparatus: 1 L glass flask reactor, thermostat-controlled heating mantle, magnetic stirrer, thermometer, sampling cock, and a Dean-Stark apparatus with a reflux condenser.

Procedure:

- Charging the Reactor:
 - Charge the 1 L glass flask with phthalic anhydride and n-undecanol. A typical initial molar ratio of alcohol to phthalic anhydride is 5:1 to ensure an excess of alcohol.
 - For example, use 148.1 g (1.0 mole) of phthalic anhydride and 861.5 g (5.0 moles) of n-undecanol.
- Catalyst Addition:
 - Add the sulfuric acid catalyst to the reaction mixture. The catalyst concentration is typically around 0.05% by mass of the total reactants.
 - For the example amounts, this would be approximately 0.5 g of concentrated sulfuric acid.
- Reaction Conditions:
 - Begin vigorous stirring (e.g., 1040 rpm) to ensure the mixture is homogeneous.
 - Heat the reactor to the desired reaction temperature, for instance, 433 K (160 °C).
 Maintain this temperature throughout the reaction.[6]



 Assemble the Dean-Stark apparatus to collect the water byproduct as it forms, driving the reaction to completion.

Monitoring the Reaction:

- The reaction progress is followed by taking samples periodically and determining the concentration of the monoester and diester, typically via gas chromatography or by titration to determine the remaining acidity (acid number).
- The reaction is continued until the conversion of the monoester to the diester is maximized.

Work-up and Purification:

- After the reaction is complete (typically after several hours, based on monitoring), cool the mixture to room temperature.
- Neutralize the sulfuric acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by washing with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Remove the excess n-undecanol via vacuum distillation.
- The resulting crude product can be further purified by fractional vacuum distillation to yield
 Diundecyl phthalate with high purity.

Kinetic and Reaction Data

The following table summarizes experimental conditions from kinetic studies on the synthesis of phthalates, including those with n-undecanol.[6]



Parameter	Value
Reactants	Phthalic Anhydride, n-Undecanol
Catalyst	Sulfuric Acid
Catalyst Concentration	0.05 mass%
Initial Mole Ratio (Alcohol:Phthalic Anhydride)	3:1, 5:1, 10:1
Temperature Range	413–453 K (140–180 °C)
Pressure	Atmospheric
Reaction Order (Second Stage)	First order with respect to monoester
Activation Energy (Ea)	Derived from Arrhenius plot based on reaction rate constants

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